1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine
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Overview
Description
1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a bromobenzene ring, along with a difluoromethyl group attached to an azetidine ring. The combination of these functional groups imparts distinct chemical reactivity and potential utility in diverse research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 2-bromobenzenesulfonyl chloride: This is achieved by reacting 2-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 2-bromobenzenesulfonyl chloride is then reacted with 3-(difluoromethyl)azetidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Substitution reactions: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzenesulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The azetidine ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
2-Bromobenzenesulfonyl chloride: Shares the sulfonyl and bromobenzene moieties but lacks the azetidine and difluoromethyl groups.
3-(Difluoromethyl)azetidine: Contains the azetidine and difluoromethyl groups but lacks the sulfonyl and bromobenzene moieties.
Uniqueness: 1-(2-Bromobenzenesulfonyl)-3-(difluoromethyl)azetidine is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both the sulfonyl and difluoromethyl groups enhances its versatility in chemical synthesis and biological research.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHYSZVBKAPLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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